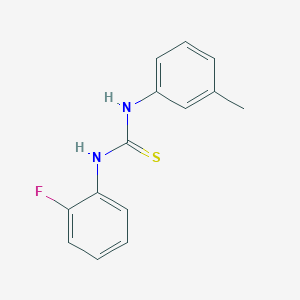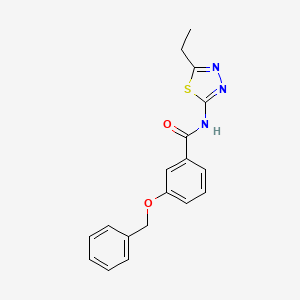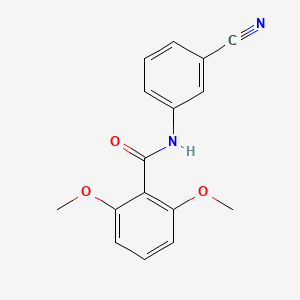
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as CPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. CPAA is a pyridinecarboxamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The exact mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and signaling pathways in the brain. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, which are involved in regulating inflammation and gene expression.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including neuroprotection, analgesia, anti-inflammation, and gene regulation. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect neurons from oxidative stress and excitotoxicity, which are two key mechanisms involved in the development of neurodegenerative diseases. 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In addition, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to regulate the expression of various genes, making it a useful tool for gene regulation studies.
実験室実験の利点と制限
One advantage of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that it exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. Another advantage is that 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide is relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide. One direction is to further investigate its neuroprotective effects and potential use as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a treatment for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide and its effects on various signaling pathways and gene expression. Finally, there is potential for the development of new derivatives of 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide with improved efficacy and selectivity for specific biological targets.
合成法
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by reaction with acetamide. Other methods include the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with oxalyl chloride, followed by reaction with acetamide, or the reaction of 3-chlorophenol and 6-methyl-2-pyridinecarboxylic acid with phosphorus pentachloride, followed by reaction with acetamide.
科学的研究の応用
2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. In biochemistry, 2-(3-chlorophenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its effects on the expression of various genes, making it a useful tool for gene regulation studies.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-4-2-7-13(16-10)17-14(18)9-19-12-6-3-5-11(15)8-12/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZRAEPNRBZHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)



![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)




